molecular formula C18H19NO4S2 B2686349 (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine CAS No. 1448139-94-3

(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine

Cat. No. B2686349
M. Wt: 377.47
InChI Key: NPRJRXMCSUGKEG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine, also known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. PSP is a pyrrolidine-based compound that contains two sulfonamide functional groups and an olefinic double bond. In

Scientific Research Applications

Organocatalytic Applications

Sulfonyl-substituted pyrrolidines have been utilized in asymmetric catalysis, demonstrating their efficiency in stereoselective syntheses. For instance, derivatives of pyrrolidine catalyzed efficient Michael addition reactions, a method that could be applicable to (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine for synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Asymmetric Synthesis

The compound could find applications in asymmetric synthesis, as illustrated by studies on the 1,3-dipolar cycloaddition of azomethine ylides with β-phenylsulfonyl enones leading to pyrrolidine derivatives. This suggests a potential for (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in facilitating the synthesis of highly functionalized pyrrolidine derivatives with controlled stereoselectivity (Robles‐Machín et al., 2010).

Photoluminescent Materials

Compounds with sulfonyl-substituted ligands have been explored for their photoluminescent properties. This indicates a potential application of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in the development of new luminescent materials, especially in the design of iridium(III) complexes for use in light-emitting electrochemical cells (Ertl et al., 2015).

Synthesis of N-Fused Pyrroles

The methodology involving sulfonyl-substituted thiophenes could be adapted for the synthesis of N-fused pyrroles, offering a synthetic route for compounds with biological and synthetic interest. This pathway might be relevant for derivatives of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in creating N-fused pyrroles through ring-opening/ring-closing protocols (Bianchi et al., 2014).

Advanced Polymer Materials

The structural features of sulfonyl-substituted pyrrolidines suggest their potential utility in the synthesis of advanced polymer materials. Research into similar compounds has led to the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting the potential of (E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine in materials science (Liu et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,12,14,18H,11,13,15H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJRXMCSUGKEG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(phenylsulfonyl)-1-(styrylsulfonyl)pyrrolidine

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